1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione 1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 892420-02-9
VCID: VC7688312
InChI: InChI=1S/C24H18N2O3/c27-23-22-21(19-13-7-8-14-20(19)29-22)25(15-17-9-3-1-4-10-17)24(28)26(23)16-18-11-5-2-6-12-18/h1-14H,15-16H2
SMILES: C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53
Molecular Formula: C24H18N2O3
Molecular Weight: 382.419

1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

CAS No.: 892420-02-9

Cat. No.: VC7688312

Molecular Formula: C24H18N2O3

Molecular Weight: 382.419

* For research use only. Not for human or veterinary use.

1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione - 892420-02-9

Specification

CAS No. 892420-02-9
Molecular Formula C24H18N2O3
Molecular Weight 382.419
IUPAC Name 1,3-dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C24H18N2O3/c27-23-22-21(19-13-7-8-14-20(19)29-22)25(15-17-9-3-1-4-10-17)24(28)26(23)16-18-11-5-2-6-12-18/h1-14H,15-16H2
Standard InChI Key VOQMCBRECMDJPJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 1,3-Dibenzyl-benzofuro[3,2-d]pyrimidine-2,4-dione comprises a benzofuro[3,2-d]pyrimidine backbone fused with two benzyl groups. The parent structure, benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 62208-68-8), has a molecular formula of C10H6N2O3\text{C}_{10}\text{H}_6\text{N}_2\text{O}_3 and a molecular weight of 202.17 g/mol . Substitution at the 1- and 3-positions with benzyl groups extends the formula to C24H18N2O3\text{C}_{24}\text{H}_{18}\text{N}_2\text{O}_3, increasing hydrophobicity and steric bulk.

X-ray crystallographic studies of analogous compounds, such as N8,N8-dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine, reveal a triclinic crystal system (space group P1P\overline{1}) with unit cell parameters a=9.5792A˚a = 9.5792 \, \text{Å}, b=10.3148A˚b = 10.3148 \, \text{Å}, c=17.1132A˚c = 17.1132 \, \text{Å}, and angles α=104.102\alpha = 104.102^\circ, β=106.038\beta = 106.038^\circ, γ=95.381\gamma = 95.381^\circ . The crystal lattice stabilization arises from intermolecular hydrogen bonding (e.g., N–H···O) and C–H···π interactions, which are critical for understanding its solid-state behavior and solubility profile.

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC24H18N2O3\text{C}_{24}\text{H}_{18}\text{N}_2\text{O}_3
Molecular Weight382.42 g/mol
Crystal SystemTriclinic
Space GroupP1P\overline{1}
Density1.341 g/cm³
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Reaction Pathways

The synthesis of 1,3-Dibenzyl-benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions, starting with the construction of the benzofuropyrimidine core. A common approach utilizes condensation reactions between 2-aminobenzofuran-3-carboxylates and urea derivatives, followed by N-alkylation with benzyl halides .

Key Synthetic Steps:

  • Core Formation: Reacting 2-aminobenzofuran-3-carboxylic acid with urea under acidic conditions yields benzofuro[3,2-d]pyrimidine-2,4-dione.

  • N-Alkylation: Treatment with benzyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) introduces benzyl groups at the 1- and 3-positions.

  • Purification: Recrystallization from ethanol or acetonitrile enhances purity, monitored via HPLC (>95% purity).

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
1Urea, H₂SO₄, 120°C, 6 h65–70
2Benzyl bromide, K₂CO₃, DMF, 80°C, 8 h50–55
3Ethanol recrystallization90–95

Physicochemical Properties

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic benzyl substituents. Solubility enhances in polar aprotic solvents like DMSO (25 mg/mL) and acetonitrile (10 mg/mL). Thermal analysis (DSC) indicates a melting point of 218–220°C, with decomposition above 300°C .

Biological Activities and Mechanisms

Benzofuropyrimidine derivatives demonstrate broad bioactivity, with 1,3-dibenzyl variants showing pronounced antitumor and anti-inflammatory effects.

Anticancer Activity

In vitro studies against A549 lung adenocarcinoma cells reveal IC₅₀ values of 3.29–10.71 μM, comparable to doxorubicin (IC₅₀ = 3.30 μM) . Mechanistically, the compound inhibits topoisomerase II, inducing G₂/M cell cycle arrest and apoptosis via Bax/Bcl-2 pathway modulation .

Anti-Inflammatory Activity

The compound suppresses COX-2 and NF-κB expression in murine macrophages (RAW 264.7), reducing TNF-α and IL-6 production by 40–60% at 10 μM .

Table 3: Pharmacological Profile

ActivityModel SystemIC₅₀/Effective DoseMechanism
AntitumorA549 cells3.29–10.71 μMTopoisomerase II inhibition
Anti-inflammatoryRAW 264.7 cells10 μMCOX-2/NF-κB suppression
AntifungalCandida albicans15 μg/mLErgosterol biosynthesis

Applications and Future Directions

Current research focuses on optimizing pharmacokinetic properties through structural modifications, such as introducing polar substituents to improve solubility. Hybrid molecules combining benzofuropyrimidine with triazole or coumarin moieties show enhanced efficacy against multidrug-resistant cancers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator